(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
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Description
The compound is a type of bicyclic structure . Bicyclic structures are common in many bio-active compounds and are often used in the development of new drugs .
Synthesis Analysis
While specific synthesis methods for “(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride” were not found, similar bicyclic structures have been synthesized using various methods. For example, new 1,2-disubstituted bicyclo [2.1.1]hexane modules have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition .Future Directions
Bicyclic structures like “(1S,5S)-1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride” are playing an increasingly important role in the development of new bio-active compounds . Therefore, future research may focus on exploring the synthetic accessibility of these structures and their potential applications in drug discovery .
Properties
IUPAC Name |
(1S,5S)-1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF4N.ClH/c7-4-2-12-1-3(4)5(8,9)6(4,10)11;/h3,12H,1-2H2;1H/t3-,4-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYIVNMOZNMOIM-VKKIDBQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(C(C2(F)F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@](CN1)(C(C2(F)F)(F)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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